

Derazantinib vs. Other FGFR Inhibitors: A Comparative Guide for Cholangiocarcinoma Research

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The landscape of treatment for cholangiocarcinoma (CCA), particularly intrahepatic cholangiocarcinoma (iCCA), has been significantly reshaped by the development of targeted therapies against fibroblast growth factor receptor (FGFR) alterations.[1] Genetic aberrations such as fusions, rearrangements, mutations, and amplifications in FGFR genes, especially FGFR2, are key oncogenic drivers in a subset of iCCA patients.[2] This guide provides an objective comparison of **derazantinib** and other prominent FGFR inhibitors, supported by clinical trial data and experimental methodologies.

Mechanism of Action: A Spectrum of Inhibition

FGFR inhibitors function by blocking the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[3] However, nuances in their binding mechanisms and selectivity profiles differentiate them.

Derazantinib: A potent, reversible, oral kinase inhibitor targeting FGFR1, 2, and 3.[4]
 Uniquely, it also demonstrates activity against colony-stimulating factor-1 receptor (CSF1R), which may offer an additional immunomodulatory antitumor effect by targeting tumor-associated macrophages.[2][5]



- Pemigatinib & Infigratinib: These are selective, reversible, ATP-competitive inhibitors of FGFR1, 2, and 3.[6]
- Futibatinib: Differentiated by its mechanism, futibatinib is a highly selective, irreversible
 inhibitor that covalently binds to the P-loop of the FGFR1-4 kinase domain.[7] This
 irreversible binding may overcome acquired resistance mutations that affect the ATP-binding
 site.[3]
- Erdafitinib: An oral, selective, pan-FGFR tyrosine kinase inhibitor targeting FGFR1-4.[8][9]

Clinical Efficacy in Cholangiocarcinoma

The clinical performance of these inhibitors has been evaluated in single-arm Phase II trials, primarily in patients with previously treated, unresectable or metastatic iCCA harboring FGFR2 fusions or other rearrangements.

Table 1: Comparative Efficacy of FGFR Inhibitors in Cholangiocarcinoma



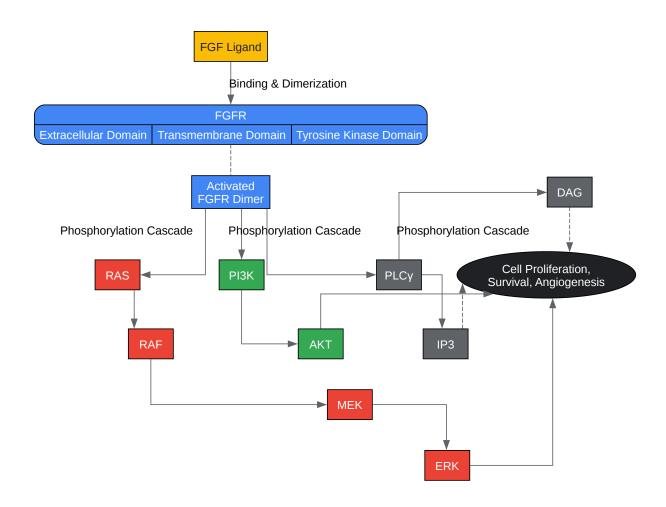
Drug	Pivotal Trial	Patient Population (FGFR2 Alteration)	Objective Response Rate (ORR)	Median Progressi on-Free Survival (PFS)	Median Overall Survival (OS)	Median Duration of Response (DoR)
Derazantini b	FIDES-01 (Cohort 1) [10]	Fusions (n=103)	21.4%	8.0 months	17.2 months	6.4 months[4]
FIDES-01 (Cohort 2) [10]	Mutations/ Amplificatio ns (n=44)	6.5%	8.3 months	15.9 months	5.6 months	
Pemigatini b	FIGHT- 202[11][12]	Fusions/Re arrangeme nts (n=108)	37.0%	7.0 months	17.5 months	9.1 months
Infigratinib*	NCT02150 967[6][13]	Fusions/Re arrangeme nts (n=108)	23.1%	7.3 months	12.2 months[14]	5.0 months
Futibatinib	FOENIX- CCA2[15] [16]	Fusions/Re arrangeme nts (n=103)	41.7%	9.0 months	21.7 months	9.5 months
Erdafitinib	RAGNAR (CCA Cohort)[9] [17]	Fusions/M utations (n=35)	60.0%	8.4 months	18.7 months	5.6 months

Note: In May 2024, the FDA announced the withdrawal of infigratinib's approval for cholangiocarcinoma. The manufacturer voluntarily requested the withdrawal, citing difficulties in recruiting for the required confirmatory clinical trial.

Signaling Pathway and Experimental Workflow FGFR Signaling Pathway



Activation of the FGFR pathway is a multi-step process. The binding of a fibroblast growth factor (FGF) ligand to its corresponding FGFR induces receptor dimerization. This triggers autophosphorylation of the intracellular tyrosine kinase domains, creating docking sites for adaptor proteins. These events subsequently activate key downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to regulating cell proliferation, survival, and differentiation.[18][19][20]





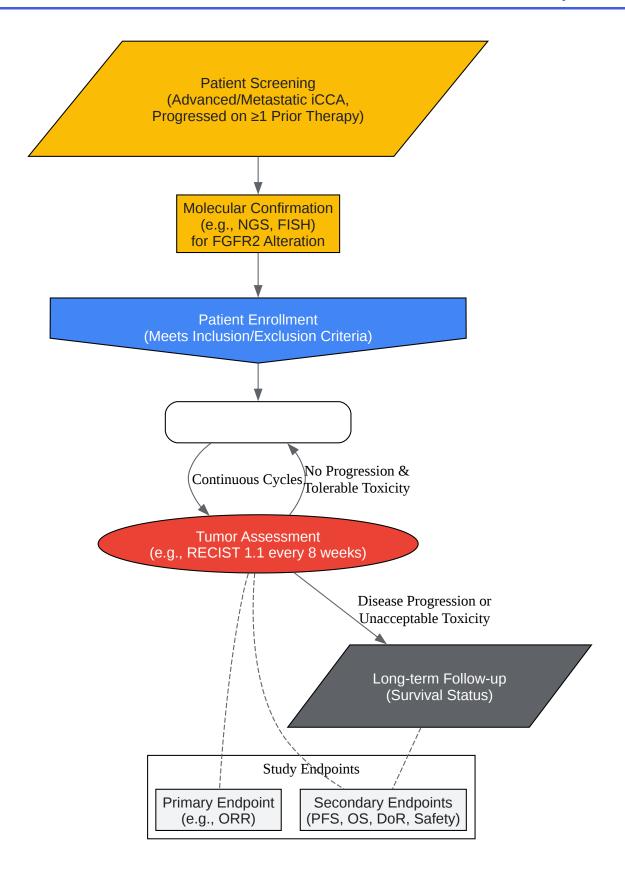
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Simplified FGFR Signaling Cascade.

Generalized Phase II Clinical Trial Workflow

The clinical trials for these FGFR inhibitors generally follow a similar single-arm, open-label design focused on a specific, molecularly defined patient population.





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Generalized workflow for Phase II FGFR inhibitor trials.



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Experimental Protocols: A Representative Example

The methodologies for the pivotal Phase II trials share a common framework. The protocol for the FIDES-01 study (**Derazantinib**) serves as a representative example.[10][21][22]

- Study Design: A Phase II, multicenter, open-label, single-arm study evaluating derazantinib
 in patients with inoperable or advanced iCCA. The study was divided into cohorts based on
 the type of FGFR2 genetic aberration (Cohort 1: fusions; Cohort 2: mutations or
 amplifications).[10]
- Patient Population: Eligible patients had histologically or cytologically confirmed iCCA with documented FGFR2 gene alterations, had progressed after at least one prior line of systemic chemotherapy, and had an ECOG performance status of 0 or 1.[10][21] Previous treatment with any FGFR inhibitor was an exclusion criterion.[21]
- Intervention: Patients received derazantinib at a dose of 300 mg orally once daily.[10]
 Treatment continued until disease progression, unacceptable toxicity, or withdrawal of consent.[4]
- Endpoints and Assessments:
 - Primary Endpoint: For the fusion cohort, the primary endpoint was Objective Response Rate (ORR) assessed by a blinded independent central review (BICR) according to RECIST v1.1. For the mutation/amplification cohort, the primary endpoint was the proportion of patients alive and progression-free at 3 months.[4][10]
 - Secondary Endpoints: Included Progression-Free Survival (PFS), Overall Survival (OS),
 Duration of Response (DoR), Disease Control Rate (DCR), and safety.[22]
 - Assessments: Tumor assessments were typically performed every 8 weeks. Safety was monitored continuously through the recording of adverse events (AEs), graded according to NCI CTCAE.

Similar designs were used for FIGHT-202 (Pemigatinib)[11], NCT02150967 (Infigratinib)[6][13], FOENIX-CCA2 (Futibatinib)[7][23], and RAGNAR (Erdafitinib).[17][24]

Safety and Tolerability Profile



The safety profiles of FGFR inhibitors are broadly similar, characterized by a set of on-target class effects. Management of these adverse events often involves supportive care and dose modifications.[5]

Table 2: Common Treatment-Related Adverse Events

(Any Grade)

Adverse Event	Derazantinib	Pemigatinib[11]	Infigratinib[6][14]	Futibatinib[16]	Erdafitinib[9]
Hyperphosph atemia	/	58.5%	76.9%	85%	1
Asthenia/Fati gue	1	✓	39.8%	✓	1
Nausea/Diarr hea	1	47.6% (Diarrhea)	✓	✓	1
Stomatitis/Dr y Mouth	/	1	54.6% (Stomatitis)	30% (Dry Mouth)	1
Alopecia	-	49.7%	/	33%	-
Ocular Events (e.g., Dry Eye, Retinal Disorders)	✓	✓	67.6%	8% (Retinal)	✓
Nail Toxicity	6%	1	✓	1	✓
Hand-Foot Syndrome	1%	1	✓	1	/

Derazantinib has been reported to have a manageable safety profile with a potentially lower incidence of certain class-related toxicities like hand-foot syndrome, stomatitis, and nail and retinal toxicities compared to other agents in its class.[25]

Resistance Mechanisms and Future Directions



Despite initial responses, acquired resistance to FGFR inhibitors is a significant clinical challenge, often developing within a year.[26][27] The predominant mechanism is the emergence of secondary mutations in the FGFR2 kinase domain, particularly "gatekeeper" mutations (e.g., V565) and "molecular brake" mutations (e.g., N550), which interfere with drug binding.[28][29]

The development of next-generation inhibitors aims to overcome these resistance mechanisms. Futibatinib's irreversible binding represents one such strategy.[3] Future research is focused on:

- Developing novel inhibitors that can target common resistance mutations.[29]
- Investigating combination therapies, such as pairing FGFR inhibitors with chemotherapy or immunotherapy, to enhance efficacy and delay resistance.[3]
- Moving FGFR inhibitors into the first-line treatment setting for patients with newly diagnosed,
 FGFR-altered cholangiocarcinoma.

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